(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a brominated benzofuran moiety and a pyrrolidine substituent
Preparation Methods
The synthesis of (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one typically involves multiple steps, starting with the bromination of benzofuran. The brominated benzofuran is then subjected to a series of reactions, including aldol condensation and cyclization, to form the final product. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the benzofuran ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated benzofuran moiety can interact with aromatic residues in proteins, while the pyrrolidine substituent can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other brominated benzofurans and pyrrolidine-substituted molecules. Compared to these compounds, (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C23H20BrNO4 |
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Molecular Weight |
454.3 g/mol |
IUPAC Name |
(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one |
InChI |
InChI=1S/C23H20BrNO4/c1-13-8-18(26)17(12-25-6-2-3-7-25)23-21(13)22(27)20(29-23)11-16-10-14-9-15(24)4-5-19(14)28-16/h4-5,8-11,26H,2-3,6-7,12H2,1H3/b20-11- |
InChI Key |
SNJDWICKKYRDDV-JAIQZWGSSA-N |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC4=C(O3)C=CC(=C4)Br)/O2)CN5CCCC5)O |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC4=C(O3)C=CC(=C4)Br)O2)CN5CCCC5)O |
Origin of Product |
United States |
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